Dinonyl ether

Description

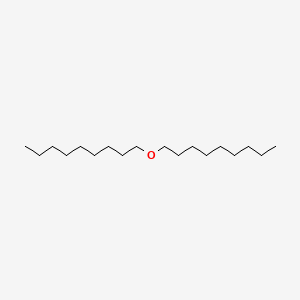

Dinonyl ether (CAS 2456-27-1), a dialkyl ether with the molecular formula C₁₈H₃₈O, consists of two linear nonyl chains (-C₉H₁₉) linked via an oxygen atom. Its structure, characterized by long hydrophobic alkyl chains, confers high thermal stability and low polarity, making it suitable for applications requiring non-reactive solvents or intermediates in organic synthesis . For instance, shorter-chain ethers like diethyl ether (C₄H₁₀O) are volatile solvents, whereas longer-chain analogs exhibit higher boiling points and reduced water solubility .

Properties

IUPAC Name |

1-nonoxynonane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZRLCHWDNEKRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179297 | |

| Record name | Dinonyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2456-27-1 | |

| Record name | 1-(Nonyloxy)nonane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2456-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinonyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002456271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinonyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dinonyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Dinonyl ether finds applications in various fields due to its chemical properties:

Mechanism of Action

The mechanism by which dinonyl ether exerts its effects is primarily through its role as a solvent or intermediate in chemical reactions. It can stabilize reactive intermediates and facilitate the formation of desired products by providing an inert environment. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Shorter-Chain Dialkyl Ethers

- Diethyl Ether (C₄H₁₀O): Volatility: Boiling point ~34.6°C, highly volatile. Applications: Common solvent and anesthetic. Polarity: Polar oxygen atom enables solubility in polar and non-polar media.

- Di-n-Octyl Ether (C₁₆H₃₄O): Intermediate Chain Length: Balances volatility and hydrophobicity. Applications: Used in organic synthesis and as a plasticizer co-agent. Research Note: Shorter ethers like di-n-propyl exhibit higher entropy of transfer in non-polar solvents, suggesting dinonyl ether’s enhanced hydrophobic interactions .

Long-Chain Esters: Dinonyl Phthalate

- Dinonyl Phthalate (DNP, C₂₆H₃₈O₄): Structure: Phthalic acid ester with two nonyl chains. Applications: Widely used as a plasticizer in polymers (e.g., PVC) to improve flexibility .

Nonionic Surfactants: PEG Dinonyl Phenyl Ether

- Polyethylene Glycol Dinonyl Phenyl Ether: Structure: Phenolic ether with polyethylene glycol (PEG) chains. Applications: Nonionic surfactant in detergents and emulsion polymerization (e.g., Brij 98 in AGET ATRP) . Contrast with this compound: While this compound lacks PEG units, its alkyl chains could serve as hydrophobic moieties in surfactant design, though it is less versatile than PEG-based analogs .

Ligands and Specialty Chemicals

- 4,4′-Dinonyl-2,2′-dipyridyl (dNbpy): Structure: Bipyridine ligand with nonyl chains. Applications: Hydrophobic ligand in atom transfer radical polymerization (ATRP) to stabilize copper catalysts . Key Difference: Unlike this compound, dNbpy’s aromatic nitrogen atoms enable metal coordination, highlighting functional group-driven applications .

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Boiling Point (°C) | Water Solubility | Key Applications |

|---|---|---|---|---|

| This compound | C₁₈H₃₈O | >250* | Insoluble | Solvent, Lubricant |

| Diethyl Ether | C₄H₁₀O | 34.6 | Slight | Anesthetic, Solvent |

| Dinonyl Phthalate | C₂₆H₃₈O₄ | 290–320 | Insoluble | Plasticizer |

| PEG Dinonyl Phenyl Ether | Variable | >200 | Dispersible | Surfactant, Emulsifier |

*Estimated based on homologous series.

Research Findings

- Polymer Chemistry: this compound’s stability contrasts with reactive PEG-based surfactants, which participate in emulsion polymerization (e.g., AGET ATRP of methyl methacrylate) .

- Extraction Efficiency: Dinonyl phthalate outperforms this compound in supercritical CO₂ extraction of neem seed volatiles, likely due to ester-group interactions .

Biological Activity

Dinonyl ether, a compound with the chemical formula C₁₈H₃₈O, is an ether derivative that has garnered attention for its potential biological activities, particularly in antibacterial applications. This article presents a detailed examination of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound consists of two nonyl groups attached to an oxygen atom. Its structure can be represented as follows:

This compound is classified under ethers and is known for its amphiphilic properties, making it suitable for various biological applications.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of this compound derivatives. A notable investigation focused on the 3′,6-dinonyl NEA derivative, which demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were documented as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1-2 |

| Escherichia coli | 32-128 |

| Acinetobacter lwoffi | 4-8 |

These results indicate that this compound derivatives possess a broad-spectrum antibacterial activity, particularly effective against resistant strains .

The mechanism through which this compound exerts its antibacterial effects involves disrupting bacterial cell membranes. The amphiphilic nature allows these compounds to interact with lipid bilayers, leading to increased permeability and eventual cell lysis. This mechanism was elucidated in studies that analyzed the structure-activity relationships (SAR) of various derivatives .

Case Study 1: Efficacy Against Resistant Strains

In a controlled study, the 3′,6-dinonyl derivative was tested against resistant strains of bacteria. The results showed that this derivative maintained its effectiveness even when faced with strains that typically exhibit resistance to conventional antibiotics. The study concluded that modifications in alkyl chain length significantly influenced the antibacterial potency .

Case Study 2: Cytotoxicity Assessment

Another critical aspect of this compound's biological profile is its cytotoxicity towards mammalian cells. In vitro tests conducted on murine J774 macrophages revealed that at concentrations up to 10 µM, the dinonyl derivatives exhibited low cytotoxicity compared to other alkyl derivatives. This finding is crucial for developing therapeutic agents that minimize harm to human cells while effectively targeting pathogens .

Research Findings

Further investigations into the biological activity of this compound have revealed several key findings:

- Lipophilicity Correlation : The antibacterial activity correlates positively with lipophilicity, suggesting that optimizing the hydrophobic nature of these compounds can enhance their efficacy .

- Broad-Spectrum Activity : this compound derivatives have shown promising results against a variety of bacterial strains, including those resistant to common antibiotics .

- Potential in Drug Development : Given its favorable activity profile and low cytotoxicity, this compound represents a promising candidate for future drug development aimed at treating bacterial infections .

Q & A

Basic Research Questions

Q. How can Dinonyl ether be distinguished from structurally similar compounds (e.g., Dinonyl phthalate) in chemical analysis?

- Methodological Answer : Use spectroscopic techniques such as FT-IR (to identify ether vs. ester functional groups) and ¹H/¹³C NMR (to confirm alkyl chain length and oxygen bonding). Cross-reference with CAS registry data (CAS 2456-27-1 for this compound vs. 84-76-4 for Dinonyl phthalate) and physical properties like boiling point (318°C for this compound ). Chromatographic methods (GC-MS) can also resolve structural ambiguities by comparing retention times with certified reference standards .

Q. What are the key physical properties of this compound relevant to its use as a solvent or reaction medium?

- Methodological Answer : Critical properties include:

- Molecular weight : 270.494 g/mol

- Density : 0.81 g/cm³

- Boiling point : 318°C

- Hydrophobicity : Low water solubility, making it suitable for non-polar reaction systems.

These properties, sourced from the CRC Handbook of Chemistry and Physics , guide its selection in emulsion polymerization or as a high-boiling-point solvent.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : While this compound is less volatile than smaller ethers (e.g., diethyl ether), standard protocols for ethers apply:

- Use flame-resistant lab coats and ANSI-approved goggles when handling bulk quantities.

- Store in airtight containers away from oxidizers.

- Work in fume hoods to mitigate inhalation risks, referencing general ether safety guidelines .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its efficacy as a ligand in transition metal-catalyzed polymerization (e.g., AGET ATRP)?

- Methodological Answer : this compound derivatives like 4,4’-Dinonyl-2,2’-dipyridyl (dNbpy) act as ligands in Cu-based catalysts. The electron-donating alkyl chains stabilize metal complexes (e.g., CuBr₂/dNbpy), enhancing catalyst solubility in non-polar media. Investigate via UV-Vis spectroscopy to monitor metal-ligand coordination and kinetic studies to correlate ligand structure with polymerization rate and control .

Q. What experimental challenges arise when using this compound in emulsion polymerization systems, and how can they be addressed?

- Methodological Answer : Challenges include:

- Surfactant compatibility : Hydrophobic this compound may destabilize emulsions. Optimize surfactant type (e.g., Brij 98) and concentration via Design of Experiments (DOE) .

- Oxygen sensitivity : AGET ATRP requires controlled reducing conditions. Use ascorbic acid as a sacrificial agent and conduct reactions under inert atmospheres.

- Particle size control : Characterize polymer particles using dynamic light scattering (DLS) to assess colloidal stability .

Q. How does this compound’s solvent polarity compare to other ethers in facilitating specific organic transformations?

- Methodological Answer : this compound’s long alkyl chains impart low polarity , making it suitable for reactions requiring non-coordinating solvents. Compare with di-n-propyl ether using solvatochromic dyes (e.g., Nile Red) to measure empirical polarity parameters (ET₃₀). Computational studies (e.g., COSMO-RS ) can model solvent-solute interactions .

Q. What analytical techniques are effective in quantifying trace impurities in this compound used in high-precision catalytic systems?

- Methodological Answer : Employ gas chromatography-mass spectrometry (GC-MS) with a polar capillary column to separate impurities like residual alcohols or aldehydes. For metal contaminants (e.g., Cu, Fe), use ICP-MS with a detection limit <1 ppb. Cross-validate with certified reference materials listed in environmental standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.